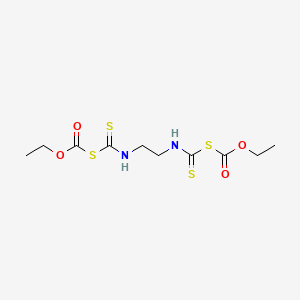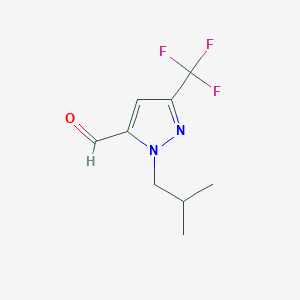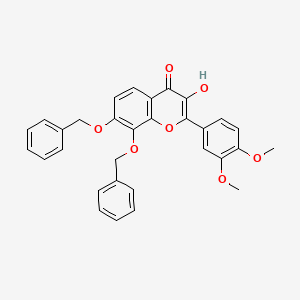![molecular formula C61H62N2O16 B15291867 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)](/img/structure/B15291867.png)
10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel, also known as Paclitaxel Impurity I (EP), is a certified reference material used in various scientific and industrial applications. This compound is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. The molecular formula of this compound is C61H62N2O16, and it has a molecular weight of 1079.15 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel involves multiple steps, including the protection and deprotection of functional groups, as well as the coupling of various intermediates. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
化学反応の分析
Types of Reactions
10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学的研究の応用
10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel is used in various scientific research applications, including:
Chemistry: As a reference material for analytical methods development and validation.
Biology: In studies of cellular processes and drug interactions.
Medicine: As a standard for quality control in the production of paclitaxel-based pharmaceuticals.
Industry: In the development of new materials and chemical processes.
作用機序
The mechanism of action of 10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel involves its interaction with microtubules, similar to paclitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This leads to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Paclitaxel: The parent compound, widely used in cancer treatment.
Docetaxel: Another taxane derivative with similar mechanisms of action.
Cabazitaxel: A semi-synthetic derivative with improved efficacy in certain cancers.
Uniqueness
10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other taxane derivatives .
特性
分子式 |
C61H62N2O16 |
|---|---|
分子量 |
1079.1 g/mol |
IUPAC名 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C61H62N2O16/c1-34-41(76-56(72)47(66)45(36-21-11-6-12-22-36)62-53(69)38-25-15-8-16-26-38)32-61(74)52(78-55(71)40-29-19-10-20-30-40)50-59(5,42(65)31-43-60(50,33-75-43)79-35(2)64)51(68)49(44(34)58(61,3)4)77-57(73)48(67)46(37-23-13-7-14-24-37)63-54(70)39-27-17-9-18-28-39/h6-30,41-43,45-50,52,65-67,74H,31-33H2,1-5H3,(H,62,69)(H,63,70)/t41-,42-,43+,45-,46-,47+,48+,49+,50-,52-,59+,60-,61+/m0/s1 |
InChIキー |
MMFNPTUBULOFLH-TVXMLZEGSA-N |
異性体SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)[C@@H]([C@H](C8=CC=CC=C8)NC(=O)C9=CC=CC=C9)O |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C(C(C8=CC=CC=C8)NC(=O)C9=CC=CC=C9)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-tert-Butyl 1-(chloromethyl)-5-((4-methylpiperazine-1-carbonyl)oxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B15291788.png)
![Buspirone Hydrochloride Imp. I (EP); Buspirone Imp. I (EP); 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione; Buspirone Hydrochloride Impurity I; Buspirone Impurity I; 5-Chloro Buspirone](/img/structure/B15291792.png)


![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)




![Tert-butyl2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B15291845.png)



![2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid](/img/structure/B15291872.png)
